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Compound of Interest

Compound Name: Benzhydrocodone

Cat. No.: B10817641 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the abuse potential of benzhydrocodone, a

prodrug of hydrocodone, with that of traditional hydrocodone formulations. The information

presented is based on independently conducted clinical trials and data submitted to the U.S.

Food and Drug Administration (FDA), offering a comprehensive overview for researchers,

scientists, and professionals in drug development.

Benzhydrocodone is a new molecular entity designed to be pharmacologically inactive until it

is metabolized in the gastrointestinal tract, a mechanism intended to deter abuse via non-oral

routes.[1] This guide delves into the experimental data from human abuse potential (HAP)

studies to verify these claims.

Quantitative Analysis of Abuse Potential
The following tables summarize the key pharmacokinetic (PK) and pharmacodynamic (PD)

data from studies comparing benzhydrocodone with hydrocodone bitartrate. These studies

were conducted in healthy, non-dependent, recreational opioid users.

Intranasal Abuse Potential: Benzhydrocodone API vs.
Hydrocodone Bitartrate (HB) API
This study compared the effects of intranasally administered benzhydrocodone active

pharmaceutical ingredient (API) versus hydrocodone bitartrate (HB) API.
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Table 1: Pharmacokinetic Comparison Following Intranasal Administration[2]

Parameter
Benzhydrocod
one API (13.34
mg)

Hydrocodone
Bitartrate API
(15.0 mg)

% Difference p-value

Cmax (ng/mL) Lower than HB

Higher than

Benzhydrocodon

e

36.0% lower <0.0001

AUCinf (ng·h/mL) Lower than HB

Higher than

Benzhydrocodon

e

19.5% lower <0.0001

Median Tmax

(hours)
1.75 0.5

Delayed by >1

hour
<0.0001

Table 2: Subjective Measures of Abuse Potential Following Intranasal Administration[2]

Parameter
(100-point
VAS)

Benzhydrocod
one API

Hydrocodone
Bitartrate API

Difference p-value

"Drug Liking"

Emax (Mean)
67.4 73.2 -5.8 0.004

"Ease of

Insufflation"

(Mean)

78.7 (More

Difficult)

65.6 (Less

Difficult)
13.1 0.0004

Oral Abuse Potential: Benzhydrocodone/APAP vs.
Hydrocodone/APAP (Norco®)
Study KP201.A01 was a randomized, double-blind, crossover study that evaluated the oral

abuse potential of benzhydrocodone/acetaminophen (APAP) compared to an immediate-

release hydrocodone/APAP tablet (Norco®).[3] While specific quantitative data on "Drug Liking"

Emax from this study are not publicly available, the FDA review concluded that there were no

statistically significant differences between the two drugs across the tested doses for the
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primary endpoint of "Drug Liking," as well as for "Drug High" and "Willingness to Take Drug

Again."[3][4]

Experimental Protocols
Human Abuse Potential (HAP) Study Methodology
The clinical trials assessing the abuse potential of benzhydrocodone followed established

protocols for HAP studies.

1. Study Population: The studies enrolled healthy, non-dependent, recreational opioid users.[2]

[3] Participants were screened to ensure they could tolerate opioids and, in some studies,

could distinguish the effects of opioids from a placebo.[3]

2. Study Design: The studies employed a randomized, double-blind, crossover design.[2][3]

This design allows each participant to serve as their own control, increasing the statistical

power of the study.

3. Drug Administration:

Intranasal Studies: Molar-equivalent doses of either the API or the crushed combination

product were administered intranasally.[2]

Oral Study: Equivalent oral doses of the combination products were administered.[3]

4. Key Assessments:

Pharmacokinetic Sampling: Blood samples were collected at predetermined intervals to

measure the plasma concentrations of hydrocodone.[2]

Subjective Measures: Standardized Visual Analog Scales (VAS) were used to assess

subjective effects such as "Drug Liking," "Overall Drug Liking," "Drug High," and "Willingness

to Take Drug Again."[2][3] The "Drug Liking" VAS is a 100-point scale where 0 represents

"strong disliking," 50 represents "neutral," and 100 represents "strong liking."

Signaling Pathways and Experimental Workflows
Benzhydrocodone Prodrug Activation Pathway
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Benzhydrocodone is a prodrug, meaning it is an inactive compound that is converted into an

active drug within the body. This conversion is designed to occur primarily in the

gastrointestinal tract.
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Caption: Benzhydrocodone is hydrolyzed by intestinal enzymes to release active

hydrocodone.
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Experimental Workflow for a Human Abuse Potential
Study
The following diagram illustrates the typical workflow of a clinical trial designed to assess the

abuse potential of a new drug formulation like benzhydrocodone.
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Caption: A typical crossover design for a human abuse potential study.
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Conclusion
The available data from independent clinical trials indicate that benzhydrocodone, when

administered intranasally, results in a lower and delayed peak concentration of hydrocodone in

the bloodstream compared to an equivalent dose of hydrocodone bitartrate.[2] This altered

pharmacokinetic profile is associated with a statistically significant, albeit modest, reduction in

subjective measures of "Drug Liking."[2] For the oral route of administration, which is the most

common route of abuse for hydrocodone products, studies did not find a significant difference

in abuse potential between benzhydrocodone/APAP and an immediate-release

hydrocodone/APAP formulation.[3][4][5] These findings suggest that the prodrug nature of

benzhydrocodone may offer a degree of abuse deterrence for the intranasal route, but this

does not extend to the oral route of administration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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